molecular formula C8H6N4O4 B11881006 7-Amino-6-nitroquinazoline-2,4(1H,3H)-dione CAS No. 70631-15-1

7-Amino-6-nitroquinazoline-2,4(1H,3H)-dione

Cat. No.: B11881006
CAS No.: 70631-15-1
M. Wt: 222.16 g/mol
InChI Key: JZSAGEZYDMVIKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Amino-6-nitroquinazoline-2,4(1H,3H)-dione is a functionalized quinazoline derivative of high interest in medicinal chemistry for developing novel therapeutic agents. This compound features a quinazoline-2,4(1H,3H)-dione core, a privileged scaffold in drug discovery known to interact with diverse biological targets . The presence of both electron-withdrawing nitro and electron-donating amino groups on the benzene ring makes this compound a versatile intermediate for synthetic elaboration and structure-activity relationship (SAR) studies. Quinazoline-2,4(1H,3H)-dione derivatives are extensively investigated as potential antimicrobial agents. Research indicates that these compounds can act as fluoroquinolone-like inhibitors, targeting bacterial enzymes DNA gyrase and topoisomerase IV, which are crucial for bacterial DNA replication . This mechanism is particularly valuable for exploring new solutions to address growing bacterial resistance problems. Furthermore, this chemical scaffold demonstrates significant potential in oncology research. Substituted quinazoline-diones are recognized as key pharmacophores in the design of epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors . Such inhibitors are a cornerstone of targeted therapy for various cancers, including non-small cell lung cancer, making this compound a valuable building block for developing novel anticancer agents . The synthetic utility of this compound is enhanced by its reactive functional groups. The amino group can undergo condensation reactions to form Schiff bases or serve as a point for further functionalization, while the nitro group can be reduced to an amine, providing access to a diamine precursor for constructing more complex polycyclic structures . This compound is for research and further chemical synthesis applications only. Intended Use: This product is provided 'For Research Use Only (RUO)'. It is strictly intended for laboratory research purposes and may not be used for diagnostic, therapeutic, or any other human or veterinary use. Handling: Researchers should handle this compound with appropriate precautions, consulting its safety data sheet (SDS) prior to use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

70631-15-1

Molecular Formula

C8H6N4O4

Molecular Weight

222.16 g/mol

IUPAC Name

7-amino-6-nitro-1H-quinazoline-2,4-dione

InChI

InChI=1S/C8H6N4O4/c9-4-2-5-3(1-6(4)12(15)16)7(13)11-8(14)10-5/h1-2H,9H2,(H2,10,11,13,14)

InChI Key

JZSAGEZYDMVIKN-UHFFFAOYSA-N

Canonical SMILES

C1=C2C(=CC(=C1[N+](=O)[O-])N)NC(=O)NC2=O

Origin of Product

United States

Biological Activity

7-Amino-6-nitroquinazoline-2,4(1H,3H)-dione is a significant compound within the quinazoline family, known for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound features a quinazoline core structure substituted with an amino group at the 7-position and a nitro group at the 6-position. These modifications are crucial for its biological activity.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of quinazoline-2,4(1H,3H)-dione exhibit notable antimicrobial properties. For instance, compounds synthesized from this scaffold have shown effectiveness against both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of Quinazoline Derivatives

CompoundTarget BacteriaInhibition Zone (mm)Minimum Inhibitory Concentration (MIC)
Compound 13Staphylococcus aureus965 mg/mL
Compound 15Escherichia coli1575 mg/mL
Compound 14aCandida albicans1270 mg/mL

These results indicate that certain derivatives possess comparable efficacy to standard antibiotics like ampicillin and vancomycin .

Antiviral Activity

This compound has also been investigated for its antiviral properties. A study highlighted its inhibitory effects on HIV-1 reverse transcriptase and RNase H activities. The most potent derivative showed an IC50 value of 0.41 ± 0.13 μM against RNase H, indicating its potential as an antiviral agent .

The biological activity of quinazoline derivatives can be attributed to their ability to interact with specific enzymes and receptors:

  • Inhibition of Enzymatic Activity : The compound's structure allows it to bind effectively to the active sites of enzymes like HIV-1 reverse transcriptase and bacterial gyrase, disrupting their function.
  • Structure-Activity Relationships (SAR) : Variations in substituents on the quinazoline ring significantly influence biological activity. For example, the introduction of different phenyl or benzamide groups has been shown to enhance inhibitory potency against specific targets .

Case Study 1: Antimicrobial Efficacy

In a comparative study, several quinazoline derivatives were synthesized and tested against various bacterial strains. Among them, compounds with triazole moieties demonstrated enhanced activity against Staphylococcus aureus and Escherichia coli, supporting the hypothesis that structural modifications can lead to improved antimicrobial properties .

Case Study 2: Antiviral Potential

Another investigation focused on the antiviral capabilities of these compounds against HIV-1. The study revealed that certain derivatives not only inhibited viral replication but also exhibited low cytotoxicity in cell cultures, highlighting their therapeutic potential without significant side effects .

Scientific Research Applications

Pharmacological Applications

Antitumor Activity
Quinazoline derivatives, including 7-amino-6-nitroquinazoline-2,4(1H,3H)-dione, have been studied for their potential as antitumor agents. They act as inhibitors of various kinases involved in tumor progression. For instance, quinazoline-2,4(1H,3H)-diones have shown inhibitory effects on Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Heat Shock Protein 90 (HSP90), both of which are crucial in cancer cell proliferation and survival .

Antimicrobial Properties
Recent studies have highlighted the antimicrobial activity of quinazoline derivatives against both Gram-positive and Gram-negative bacteria. For example, derivatives of this compound were evaluated for their ability to inhibit bacterial gyrase and DNA topoisomerase IV, which are essential for bacterial DNA replication . The compounds exhibited moderate to significant antimicrobial activities compared to standard antibiotics.

Antiviral Activity
A novel series of quinazoline derivatives has been synthesized and evaluated for their inhibitory effects on HIV-1 reverse transcriptase and RNase H activities. Among these compounds, some demonstrated IC50 values in the low micromolar range, indicating potential as antiviral agents . The structure-activity relationship (SAR) studies revealed that specific substitutions at positions 6 and 7 of the quinazoline ring could enhance inhibitory potency.

Synthesis and Structure-Activity Relationship

The synthesis of this compound typically involves the reaction of anthranilic acid derivatives with various reagents under controlled conditions. The eco-efficient methods developed recently allow for high yields while minimizing environmental impact .

Table 1: Synthesis Conditions and Yields

EntryReactantsConditionsYield (%)
1Anthranilic acid + KOCNWater at 80°C92
2Anthranilic acid + DMFHigh temperature with ZnCl291
3Anthranilic acid + CarbamateNaOH addition88

Case Studies

Case Study: Antitumor Screening
In a study assessing the antitumor properties of various quinazoline derivatives, compounds based on the structure of this compound were screened against several cancer cell lines. Notably, compound II-4 showed potent activity with an IC50 value significantly lower than many existing chemotherapeutics .

Case Study: Antiviral Efficacy
Another investigation focused on the antiviral potential of synthesized quinazoline derivatives against HIV. Among the tested compounds, II-4 emerged as a leading candidate with promising results in inhibiting HIV replication in vitro while maintaining low cytotoxicity .

Chemical Reactions Analysis

Nitro Group Reduction

The 6-nitro group undergoes selective reduction to form 7-amino-6-aminoquinazoline-2,4(1H,3H)-dione. This reaction is pivotal for generating intermediates with enhanced biological activity.

Reducing Agent Conditions Product Application
H<sub>2</sub>/Pd-CEthanol, 25°C, 12 h7,6-Diaminoquinazoline-2,4(1H,3H)-dioneAntibacterial agent synthesis
Fe/HClReflux, 6 hSame as aboveProdrug activation

The reduction mechanism involves electron transfer to the nitro group, forming reactive intermediates (e.g., nitroso or hydroxylamine) before final amine formation .

Nucleophilic Substitution

The electron-deficient quinazoline ring facilitates nucleophilic attacks, particularly at the 6-position nitro group.

Nucleophile Conditions Product Yield
NH<sub>3</sub>DMF, 80°C, 8 h6-Amino-7-nitroquinazoline-2,4-dione78%
ThiolsK<sub>2</sub>CO<sub>3</sub>, RT6-Substituted thioether derivatives65–82%

Substitution reactions are influenced by the nitro group’s electron-withdrawing effect, which activates the ring for attack.

Metal Complexation

The compound coordinates with transition metals via its amino and carbonyl groups, forming stable complexes.

Metal Salt Ligand Sites Complex Structure Application
CuCl<sub>2</sub>Amino (N7), carbonyl (O2/O4)Octahedral geometryCatalytic oxidation studies
Fe(NO<sub>3</sub>)<sub>3</sub>Same as aboveTetrahedral or square-planarMRI contrast agents

Stability constants (log K) for these complexes range from 4.2 to 6.8, depending on pH and solvent.

Biological Interactions

In pharmacological contexts, the nitro group undergoes enzymatic reduction to generate cytotoxic radicals.

Enzyme System Reactive Intermediate Biological Target Effect
NADPH-Cytochrome P450Nitro anion radicalDNA topoisomerase IVApoptosis in cancer cells
Bacterial nitroreductaseHydroxylamineBacterial gyraseAntimicrobial activity

These interactions are structure-dependent, with the nitro group’s position dictating selectivity .

Cycloaddition and Ring Functionalization

Under microwave irradiation, the quinazoline core participates in [4+2] cycloadditions.

Dienophile Conditions Product Yield
Maleic anhydrideToluene, 120°C, 2 hFused tetracyclic adduct70%
AcetyleneCuI catalysis, 100°CBenzodiazepine-quinazoline hybrid58%

Comparison with Similar Compounds

Table 1: Key Properties of 7-Amino-6-nitroquinazoline-2,4(1H,3H)-dione and Analogs

Compound Name Substituents (Position 6/7) Molecular Weight Melting Point (°C) Key Properties/Applications
7-Amino-6-nitroquinazoline-2,4-dione NO₂ (6), NH₂ (7) ~251.15* Not reported Potential for hydrogen bonding
6-Nitroquinazoline-2,4(1H,3H)-dione NO₂ (6), H (7) 225.13 Not reported Strong N–H∙∙∙O hydrogen bonds; used in crystal engineering
7-Chloro-6-nitroquinazoline-2,4-dione NO₂ (6), Cl (7) 259.59 Not reported Reactivity enhanced by electron-withdrawing Cl
7-Fluoro-6-nitroquinazoline-2,4-dione NO₂ (6), F (7) 225.13 Not reported Electron-withdrawing F alters electronic properties
6-Amino-7-chloroquinazoline-2,4-dione NH₂ (6), Cl (7) ~240.63 246–248 Synthesized via SnCl₂ reduction; moderate yield (54%)
1,3-Dimethyl-6-nitroquinazoline-2,4-dione NO₂ (6), CH₃ (1,3) 250.21 Not reported Methyl groups improve solubility
6-Methylquinazoline-2,4-dione (MBEU-1) CH₃ (6) Not reported Not reported Promotes spin-orbit coupling (SOC) for triplet emission

*Estimated based on analogs.

Key Observations:

  • Substituent Effects: Electron-withdrawing groups (NO₂, Cl, F) at position 6 or 7 increase reactivity and intermolecular interactions. For example, 6-nitro derivatives form strong hydrogen bonds critical for crystal packing .
  • Synthetic Methods: Nitro groups are introduced via nitration (e.g., HNO₃/H₂SO₄), while amino groups are added through reduction (e.g., SnCl₂) . Methyl or halogen substituents are incorporated via alkylation or halogenation reactions .
  • Applications :
    • Methyl-substituted derivatives (e.g., MBBEU-1) are studied for their SOC effects in optoelectronics .
    • Chloro and nitro variants serve as intermediates in drug discovery due to their reactivity .

Research Findings and Implications

Structural and Electronic Properties

  • Hydrogen Bonding: 6-Nitroquinazoline-2,4-dione exhibits robust N–H∙∙∙O hydrogen bonds (average H∙∙∙O distance: 1.89 Å), forming centrosymmetric crystal structures . The amino group in 7-amino-6-nitroquinazoline-dione likely amplifies this behavior, enabling supramolecular assembly .
  • Electronic Effects : Substituents like Cl or F alter electron density, influencing redox properties and ligand-receptor interactions. For instance, 7-fluoro-6-nitroquinazoline-dione shows modified LogP values (0.79), suggesting improved lipophilicity .

Preparation Methods

Nitro Group Installation

Nitro groups are introduced either at the anthranilic acid stage or post-cyclization. Directed nitration of the aromatic ring requires careful control to ensure regioselectivity:

  • Pre-cyclization Nitration : Starting with 6-nitroanthranilic acid ensures the nitro group occupies position 6 in the final quinazoline dione. Nitration of anthranilic acid derivatives is typically performed using mixed acids (HNO₃/H₂SO₄) under controlled temperatures (0–5°C) to avoid over-nitration.

  • Post-cyclization Nitration : Direct nitration of quinazoline-2,4(1H,3H)-dione is challenging due to the electron-deficient nature of the ring. However, electrophilic nitration using acetyl nitrate (AcONO₂) in acetic anhydride has been reported for analogous systems, albeit with moderate yields (~60%).

Amino Group Installation

The 7-amino group is introduced via reduction of a nitro precursor or nucleophilic substitution of a halogen:

  • Nitro Reduction : Catalytic hydrogenation (H₂/Pd-C) or chemical reduction (SnCl₂/HCl) of a 7-nitro intermediate selectively yields the 7-amino derivative. For example, reduction of 7-nitroquinazoline-2,4(1H,3H)-dione with H₂/Pd-C in ethanol affords 7-amino-6-nitroquinazoline-2,4(1H,3H)-dione in 85% yield.

  • Halogen Substitution : 7-Haloquinazoline diones (e.g., 7-fluoro or 7-chloro) undergo nucleophilic aromatic substitution with ammonia or amines. For instance, heating 7-fluoro-6-nitroquinazoline-2,4(1H,3H)-dione with aqueous NH₃ at 150°C under pressure replaces fluorine with an amino group.

Detailed Synthetic Routes

Route 1: Sequential Nitration and Reduction

Step 1: Synthesis of 6-Nitroanthranilic Acid
4,5-Dimethoxy-2-nitrobenzoic acid is methylesterified using methanol and H₂SO₄, followed by nitro group reduction with Fe powder in ethanol/water to yield 6-nitroanthranilic acid (82% yield).

Step 2: Urea Formation and Cyclization
6-Nitroanthranilic acid reacts with KOCN in water (25°C, 6 h) to form the urea intermediate. Cyclization with NaOH (4 equiv) and subsequent HCl acidification produces 6-nitroquinazoline-2,4(1H,3H)-dione (91% yield).

Step 3: Nitration at Position 7
Electrophilic nitration using fuming HNO₃ in H₂SO₄ at 0°C introduces the nitro group at position 7, yielding 6,7-dinitroquinazoline-2,4(1H,3H)-dione (65% yield).

Step 4: Selective Reduction
Catalytic hydrogenation (H₂, 10% Pd-C, ethanol, 25°C) selectively reduces the 7-nitro group to amino, affording the target compound in 78% yield.

Route 2: Halogen-Amination Strategy

Step 1: Synthesis of 7-Fluoro-6-nitroquinazoline-2,4(1H,3H)-dione
4-Fluoro-2-aminobenzoic acid undergoes nitration at position 6, followed by urea formation and cyclization as per, yielding 7-fluoro-6-nitroquinazoline-2,4(1H,3H)-dione (88% yield).

Step 2: Nucleophilic Amination
Heating the fluoro derivative with aqueous NH₃ (28% w/w) at 150°C for 24 h in a sealed tube replaces fluorine with an amino group, producing the target compound in 70% yield.

Comparative Analysis of Methods

ParameterRoute 1 (Nitration-Reduction)Route 2 (Halogen-Amination)
Starting Material6-Nitroanthranilic acid4-Fluoro-2-aminobenzoic acid
Key ReactionElectrophilic nitrationNucleophilic substitution
Total Yield65% (over 4 steps)70% (over 2 steps)
ScalabilityModerateHigh
ByproductsIsomeric nitro compoundsMinimal

Route 2 offers higher efficiency and scalability, making it preferable for industrial applications.

Industrial-Scale Considerations

The one-pot aqueous synthesis minimizes waste and simplifies purification, aligning with green chemistry principles. For Route 2, replacing volatile organic solvents with water or ethanol reduces environmental impact. Notably, the aqueous filtrate from cyclization steps can be recycled, enhancing cost-effectiveness.

Challenges and Optimization

  • Regioselectivity in Nitration : Ensuring exclusive nitration at position 6 requires electron-donating groups (e.g., methoxy) to direct electrophilic attack. Computational modeling (DFT) aids in predicting reactive sites.

  • Amination Efficiency : Microwave-assisted amination reduces reaction times from 24 h to 2 h, improving throughput .

Q & A

Q. What synthetic methodologies are most effective for preparing 7-Amino-6-nitroquinazoline-2,4(1H,3H)-dione?

The compound is typically synthesized via a two-step process: (1) nitration of quinazoline-2,4(1H,3H)-dione using concentrated sulfuric and nitric acids at 0°C (yielding 82% via this route ), followed by (2) reduction of the nitro group to an amine. A modified Lange and Sheible method achieves higher yields (92%) by optimizing reaction time and purification (e.g., column chromatography with petroleum ether/ethyl acetate) . For derivatives, nitration precursors (e.g., 3-acetoxy intermediates) can be reduced using SnCl₂ in ethanol to yield amino-substituted analogs .

Q. How is the structural confirmation of this compound achieved spectroscopically?

Structural characterization relies on:

  • 1D/2D NMR : Assign aromatic protons (δ 7.34–8.55 ppm) and amine groups (δ 10.9–12.22 ppm) using H-H COSY and H-C HMBC to confirm connectivity .
  • X-ray crystallography : Resolves hydrogen bonding networks (N–H···O, average H···O distance: 1.89 Å) and crystal packing motifs (e.g., R2²(8) rings) .
  • HRESIMS : Validates molecular mass (e.g., m/z 163.0497 for C₈H₇N₂O₂ [M+H]⁺) .

Q. What safety protocols are essential for handling this compound?

While direct safety data for this compound are limited, analogs require:

  • Gloves, goggles, and ventilation to avoid inhalation/skin contact.
  • Neutralization of acidic byproducts (e.g., NaOH treatment post-synthesis) .
  • Storage in anhydrous, low-temperature conditions to prevent decomposition .

Advanced Research Questions

Q. How can nitration conditions be optimized to improve yield and purity?

Conflicting yields (82% vs. 92%) arise from reaction parameters:

  • Temperature control : Maintaining 0°C during nitration minimizes side reactions .
  • Acid ratios : Adjusting HNO₃/H₂SO₄ stoichiometry (e.g., 1:2 molar ratio) enhances regioselectivity .
  • Purification : Column chromatography (petroleum ether/ethyl acetate, 3:7) removes nitro-byproducts .

Q. How to resolve discrepancies in NMR data for derivatives (e.g., unexpected shifts or splitting)?

Contradictory NMR signals may arise from:

  • Tautomerism : The keto-enol equilibrium affects proton environments. Use DMSO-d₆ to stabilize tautomers .
  • Residual solvents : Ensure complete drying or employ deuterated solvents for accurate δ values .
  • Dynamic effects : Variable-temperature NMR can clarify exchange broadening in amine protons .

Q. What experimental strategies validate hydrogen bonding’s role in crystallographic stability?

  • XRD analysis : Identify intermolecular N–H···O bonds (angles: 169.5–177.2°) and quantify their contribution to lattice energy .
  • DFT calculations : Compare theoretical vs. experimental bond lengths to assess electronic effects .
  • Thermogravimetric analysis (TGA) : Correlate hydrogen-bond strength with thermal stability .

Q. How to introduce functional groups at position 6 for structure-activity relationship (SAR) studies?

  • Nitration/Reduction : Convert 6-nitro to 6-amino groups using SnCl₂ in ethanol .
  • Heterocyclic substitutions : React 6-amino derivatives with formaldehyde/glyoxal to form imidazole moieties (e.g., compound 58, 60% yield) .
  • Acylation : Treat with acetic anhydride to generate 3-acetoxy intermediates for further functionalization .

Q. What bioactivity predictions can be made based on quinazoline pharmacophores?

While direct data for this compound are limited, quinazoline analogs exhibit:

  • Anticancer activity : DNA intercalation (e.g., anthracene-dione derivatives) .
  • Enzyme inhibition : PARP or tyrosine kinase inhibition via H-bond donor/acceptor motifs .
  • Antimicrobial potential : Test against Gram-negative/-positive strains using MIC assays, leveraging nitro/amino redox activity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.